3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
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Description
3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20FN5O3 and its molecular weight is 421.432. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds have been found to interact with various biological targets to exert their effects . For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation in certain cell lines .
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways due to their broad range of biological activities . For example, some imidazole derivatives have been found to block AQ signal reception at the level of PqsR, leading to a reduced transcription of the pqsA-lux genes .
Result of Action
It is known that imidazole-containing compounds can have a variety of effects at the molecular and cellular level due to their broad range of biological activities . For example, some imidazole derivatives have been found to effectively inhibit microtubule assembly formation in certain cell lines .
Biochemical Analysis
Biochemical Properties
The benzimidazole moiety in 3-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione is known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence the function of these biomolecules, potentially leading to changes in biochemical reactions .
Cellular Effects
The compound 3-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione has been shown to have significant activity against certain cancer cell lines . It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c23-14-5-6-17-16(11-14)21(30)28(22(31)25-17)15-7-9-26(10-8-15)20(29)12-27-13-24-18-3-1-2-4-19(18)27/h1-6,11,13,15H,7-10,12H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFLBTAOHHVGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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